molecular formula C11H13N3O3 B14831922 5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide

5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide

Katalognummer: B14831922
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: OLMGTRFAIRYLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a pyridine ring, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide typically involves the reaction of pyridine-3,4-dicarboxylic acid with cyclopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-N4-methylpyridine-3,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group and pyridine ring make it particularly interesting for various applications in research and industry.

Eigenschaften

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

5-cyclopropyloxy-4-N-methylpyridine-3,4-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)9-7(10(12)15)4-14-5-8(9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI-Schlüssel

OLMGTRFAIRYLKT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=NC=C1C(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.